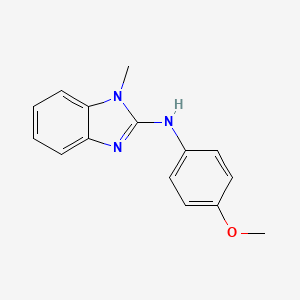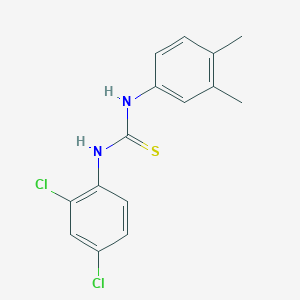
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, also known as DCMU, is a herbicide that has been widely used in agriculture to control the growth of weeds. It is a synthetic compound that is structurally similar to chlorophyll, which is the pigment that is responsible for photosynthesis in plants. DCMU is known to inhibit photosynthesis in plants, which leads to their death. However, DCMU has also been found to have other applications in scientific research, which will be discussed in
作用機序
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea binds to the QB site of photosystem II, which is the site where plastoquinone binds during photosynthesis. By binding to this site, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea prevents the transfer of electrons from the QA site to the QB site, which inhibits the production of ATP and NADPH. This leads to the accumulation of electrons in the photosystem II complex, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been found to have several biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which leads to the bleaching of leaves. It also inhibits the production of carotenoids, which are important pigments that protect plants from oxidative damage. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to the plant.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it useful for studying the mechanism of photosynthesis in plants. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea also has some limitations. It is toxic to plants at high concentrations, which can limit its use in certain experiments. It is also not selective for photosystem II, which means that it can inhibit other proteins and enzymes in the plant.
将来の方向性
There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. One area of research is the development of new herbicides that are based on the structure of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. Another area of research is the study of the effects of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea on other organisms, such as algae and bacteria. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to have potential applications in the field of photovoltaics, where it can be used as a sensitizer for dye-sensitized solar cells. Overall, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea is a versatile compound that has many potential applications in scientific research.
合成法
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3,4-dimethyl aniline in the presence of a thiourea catalyst. The reaction results in the formation of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, which can be purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used extensively in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II, which is the protein complex responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used to study the electron transport chain and the production of ATP and NADPH in plants.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIANUQTPDEWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
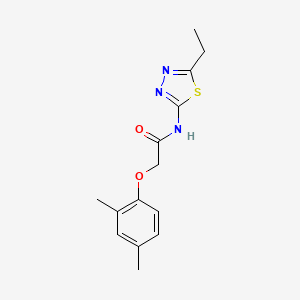
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
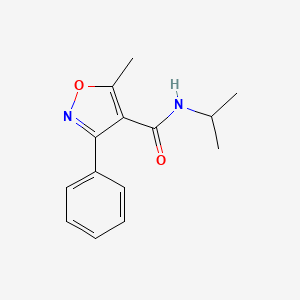
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)
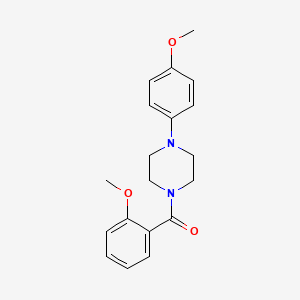
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
